![molecular formula C21H26N6O7S2 B13835908 (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid;propane-1,3-diol is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyphenyl, triazolyl, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of the triazolyl and sulfanylmethyl groups. The final steps involve the addition of the amino and hydroxyphenyl groups, which are crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is then purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate certain pathways by interacting with receptors or other signaling molecules, leading to a cascade of cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as amino, hydroxyphenyl, and triazolyl groups. Examples include:
- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical reactivity. This makes it a valuable tool for researchers in various fields, offering unique opportunities for the development of new materials, drugs, and other applications.
Propriétés
Formule moléculaire |
C21H26N6O7S2 |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol |
InChI |
InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;4-2-1-3-5/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);4-5H,1-3H2/t12-,13-,17-;/m1./s1 |
Clé InChI |
QDBYPFOSCZDTMY-PFBPGKLMSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4.C(CO)CO |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4.C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


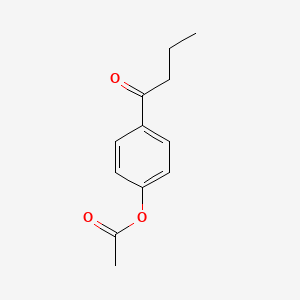
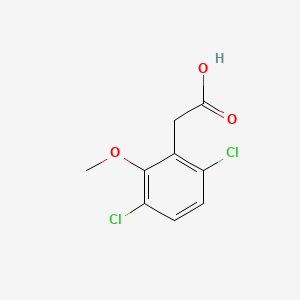
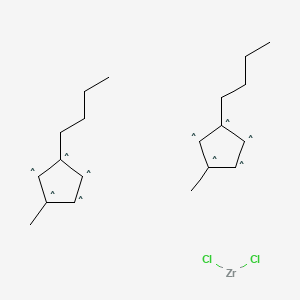
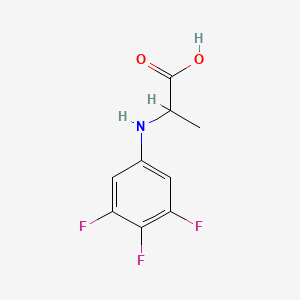


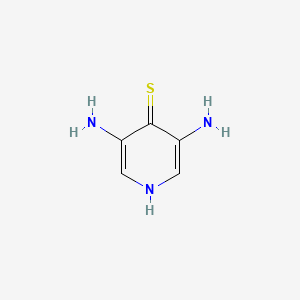

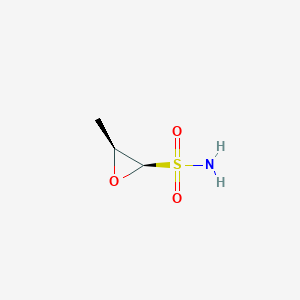


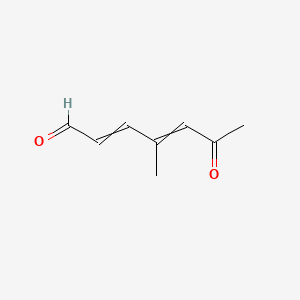
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
